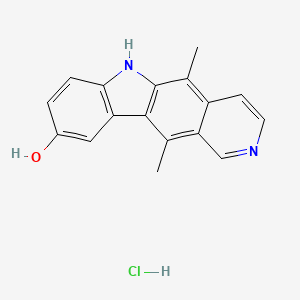

9-Hydroxyellipticine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDKVFOKLGPVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51131-85-2 (Parent) | |

| Record name | 9-Hydroxyellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20966614 | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52238-35-4, 76448-45-8 | |

| Record name | 9-Hydroxyellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELLIPTICINE ANALOG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9 OHE HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXYELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Hydroxyellipticine Hydrochloride: A Technical Guide on its Discovery, History, and Mechanism of Action

Executive Summary: 9-Hydroxyellipticine hydrochloride is a significant derivative of the antitumor alkaloid ellipticine. Its discovery was a result of targeted drug design aimed at enhancing the DNA affinity of the parent compound. This technical guide provides an in-depth overview of the historical context of its development, its multifaceted mechanism of action, and the key experimental protocols used to elucidate its anticancer properties. The compound primarily functions as a potent inhibitor of topoisomerase II and also exhibits a range of other cellular activities, including DNA intercalation, modulation of p53 protein phosphorylation, and inhibition of RNA Polymerase I transcription. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this important chemotherapeutic agent.

Introduction: Discovery and Historical Context

The journey of 9-Hydroxyellipticine begins with its parent compound, ellipticine, an alkaloid isolated from the leaves of Ochrosia elliptica. Ellipticine itself demonstrated potent cytotoxic and antitumor properties.[1] In the 1970s, a rational drug design approach was undertaken to create derivatives of ellipticine with improved efficacy. The goal was to enhance the DNA affinity of these compounds, which was believed to be a key factor in their mechanism of action. This led to the synthesis of 9-hydroxyellipticine, a compound that indeed showed a high affinity for DNA.[2][3]

The addition of a hydroxyl group at the 9-position of the ellipticine scaffold was found to significantly increase several key activities relative to the parent compound. These include a higher apparent affinity for DNA, enhanced stabilization of the topoisomerase II-DNA cleavable complex, and increased cytotoxicity.[4][5] The hydrochloride salt form of 9-hydroxyellipticine was developed to improve its solubility and facilitate its use in research and potential clinical applications. Further derivatization at the 2- and 9-positions has led to significant improvements in the in vivo activity of 9-hydroxyellipticine derivatives, providing valuable insights into their mechanism of action.[4][5]

Mechanism of Action

This compound exhibits a multimodal mechanism of action, targeting several key cellular processes involved in cancer cell proliferation and survival.

2.1 DNA Intercalation and Topoisomerase II Inhibition: One of the primary mechanisms of action of 9-hydroxyellipticine is its ability to intercalate into DNA.[6] This insertion between the base pairs of the DNA double helix disrupts the normal replication and transcription processes. Furthermore, 9-hydroxyellipticine is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[6][7][8] It acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[4][5][8]

2.2 Modulation of p53 Tumor Suppressor Protein: 9-Hydroxyellipticine has been shown to selectively inhibit the phosphorylation of the p53 tumor suppressor protein.[4][9][10] In some cancer cells with mutant p53, 9-hydroxyellipticine can restore the functional wild-type activity of p53.[11] This can lead to the induction of p21, a cell cycle inhibitor, resulting in G1 and G2/M phase arrest.[11] This restoration of p53 function can sensitize cancer cells to other chemotherapeutic agents.

2.3 Inhibition of RNA Polymerase I Transcription: Recent studies have revealed that 9-hydroxyellipticine is a potent and specific inhibitor of RNA Polymerase I (Pol-I) transcription, with IC50 values in the nanomolar range in vitro and in cells.[9][12] This inhibition is independent of p53, ATM/ATR, and Topoisomerase II.[9] By targeting the interaction between the promoter recognition factor SL1 and the rRNA promoter, 9-hydroxyellipticine disrupts ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rates.[9]

2.4 Oxidative Metabolism and Other Targets: 9-Hydroxyellipticine can be oxidized to reactive quinone-imine intermediates.[4][5] This process can generate reactive oxygen species, contributing to its cytotoxic effects.[1][13] Additionally, 9-hydroxyellipticine and its derivatives have been found to inhibit c-Kit kinase, a receptor tyrosine kinase involved in the survival and proliferation of certain cancer cells.[14] The compound is also known to interact with cytochrome P450 enzymes.[1]

Preclinical Data

The antitumor activity of 9-hydroxyellipticine has been evaluated in various in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa S-3 | Cervical Cancer | 1.6 | [7] |

| 293T | Kidney | 1.2 | [7] |

| B16-F10 | Melanoma | 14.79 (for a derivative) | [15] |

Table 2: In Vivo Efficacy of 9-Hydroxyellipticine

| Animal Model | Dosage | Administration | Observed Effects | Citation |

| L1210 mice leukemia | Not specified | Not specified | High activity and lack of toxicity at therapeutic dose | [2][3] |

| C57B1/6 male mice | 5 or 10 mg/kg | Intraperitoneal (IP) | Chromosome clumping, chromatid aberrations, and micronuclei formation in bone marrow cells | [7] |

Key Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cancer cell lines.[10][16]

-

Cell Seeding: Seed cells in exponential growth phase into a 96-well microplate at a density of 1 x 10⁴ cells per well.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).

-

Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add MTT solution (2 mg/mL in PBS) to each well and incubate for 4 hours.

-

Lysis and Solubilization: Lyse the cells and solubilize the formazan crystals by adding a solution of 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate (SDS) at pH 4.5.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase II Inhibition Assay (kDNA Relaxation Assay)

This protocol is based on the principle that topoisomerase II can relax supercoiled kinetoplast DNA (kDNA), and inhibitors will prevent this relaxation.[15][17]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kDNA substrate (0.1-0.2 µg), 5x assay buffer (containing ATP), and purified human topoisomerase II enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a no-enzyme negative control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 10% SDS.

-

Protein Digestion: Add proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15 minutes to digest the protein.

-

Gel Electrophoresis: Add loading buffer to each sample and load onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

-

Visualization: Run the gel at a high voltage until the dye front has migrated sufficiently. Visualize the DNA bands under UV light. Supercoiled kDNA will remain at the top of the gel, while relaxed DNA will migrate further. Inhibition is observed as a decrease in the amount of relaxed DNA.

Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental workflows associated with this compound.

Figure 1: Simplified signaling pathway of this compound in a cancer cell.

Figure 2: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound represents a successful outcome of rational drug design, building upon the natural anticancer properties of ellipticine. Its discovery and subsequent investigation have revealed a complex and multimodal mechanism of action that makes it a valuable compound in cancer research. By targeting fundamental cellular processes such as DNA replication and topology, ribosome biogenesis, and tumor suppressor pathways, 9-hydroxyellipticine continues to be an important tool for understanding cancer biology and a platform for the development of new therapeutic agents. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers aiming to further explore the potential of this and related compounds.

References

- 1. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antitumoral agent: 9-hydroxyellipticine. Possibility of a rational design of anticancerous drugs in the series of DNA intercalating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Antitumoral Agent: 9-Hydroxyellipticine. Possibility of a Rational Design of Anticancerous Drugs in the Series of DNA Intercalating Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 9-Hydroxyellipticine, Hydrochloride [myskinrecipes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autoxidation of the antitumor drug 9-hydroxyellipticine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. topogen.com [topogen.com]

An In-depth Technical Guide on the Core Mechanism of Action of 9-Hydroxyellipticine Hydrochloride as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that primarily targets DNA topoisomerase II (Topo II). This technical guide delineates the core mechanism of action of 9-hydroxyellipticine as a Topo II inhibitor, detailing its role as a topoisomerase poison. The document provides a comprehensive overview of its interaction with the Topo II-DNA cleavage complex, its DNA binding properties, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This guide consolidates quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant molecular pathways and experimental workflows to serve as a resource for researchers in oncology and drug development.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1] Type II topoisomerases, including the human isoforms Topo IIα and Topo IIβ, function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through before religating the break.[1] This catalytic cycle is a critical target for a class of anticancer drugs known as topoisomerase poisons. These agents do not inhibit the catalytic activity of the enzyme but rather stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[2] This stabilization converts the essential enzyme into a cellular toxin, leading to the accumulation of permanent DNA double-strand breaks and subsequently triggering cell death pathways.[2]

9-Hydroxyellipticine is a prominent member of the ellipticine family of alkaloids and has demonstrated significant cytotoxic activity against various cancer cell lines.[3] Its anticancer properties are largely attributed to its function as a Topo II poison.[3] This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound.

Mechanism of Action: A Topoisomerase II Poison

The primary mechanism through which 9-hydroxyellipticine exerts its cytotoxic effects is by acting as a topoisomerase II poison. This involves a multi-step process that ultimately leads to the stabilization of the Topo II-DNA cleavage complex.

DNA Intercalation

A crucial initial step in the action of 9-hydroxyellipticine is its intercalation into the DNA double helix.[4] Spectroscopic studies have shown that 9-hydroxyellipticine exhibits two main binding modes with DNA: an intercalative mode and a stacked binding mode in the major groove.[5][4] The intercalative binding is favored at lower drug concentrations.[5][4] Molecular dynamics simulations suggest that the pyridine ring of the ellipticine chromophore is positioned in the major groove of the DNA. This intercalation is thought to distort the DNA conformation, creating a favorable binding site for topoisomerase II and facilitating the subsequent formation of the ternary drug-enzyme-DNA complex. Studies have indicated that the residence time of 9-hydroxyellipticine is significantly increased in GC-rich DNA, which may correlate with its cytotoxic properties.[6]

Stabilization of the Topoisomerase II-DNA Cleavage Complex

Following intercalation, 9-hydroxyellipticine traps the topoisomerase II enzyme in its cleavage complex state. The catalytic cycle of topoisomerase II involves the cleavage of both DNA strands, passage of another DNA duplex through the break, and subsequent religation of the cleaved strands. 9-Hydroxyellipticine and its derivatives interfere with the religation step of this process.[7] By stabilizing the cleavage complex, 9-hydroxyellipticine effectively converts the enzyme into a DNA-damaging agent, leading to an accumulation of protein-linked DNA double-strand breaks.[3][8]

dot graph TD { node[shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

} caption: "Mechanism of Topoisomerase II Poisoning by 9-Hydroxyellipticine."

Quantitative Data

The following tables summarize the available quantitative data for 9-hydroxyellipticine and related compounds regarding their cytotoxic and topoisomerase II-inhibitory activities.

Table 1: Cytotoxicity of 9-Hydroxyellipticine and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| 9-Hydroxyellipticine | Hela S-3 | 1.6 | [9] |

| 9-Hydroxyellipticine | 293T | 1.2 | [9] |

| Celiptium (a 9-hydroxyellipticine derivative) | NCI N417 (SCLC) | 9 | [8] |

| Detalliptinium (a 9-hydroxyellipticine derivative) | NCI N417 (SCLC) | 8 | [8] |

| Ellipticine | HepG2 | 4.1 | [10] |

Table 2: Inhibition of Topoisomerase II Activity by Ellipticine Derivatives

| Compound | Assay | Target | IC50 (µM) | Reference |

| Ellipticine Derivative (ET-1) | Decatenation | Human Topo IIα | ~100 | [11] |

| Ellipticine Derivative (ET-2) | Decatenation | Human Topo IIα | ~50 | [11] |

| Ellipticine | Decatenation | Human Topo IIα | >5000 | [11] |

Note: Specific IC50 values for the inhibition of topoisomerase II decatenation activity by this compound were not explicitly found in the reviewed literature. The data presented for ellipticine derivatives provide a comparative context.

Downstream Cellular Effects

The stabilization of the Topo II-DNA cleavage complex by 9-hydroxyellipticine initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment of cancer cells with ellipticine and its derivatives, including 9-hydroxyellipticine, has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases.[12] This arrest prevents cells with damaged DNA from proceeding through the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.

Induction of Apoptosis

The accumulation of irreparable DNA double-strand breaks is a potent signal for the initiation of apoptosis. 9-Hydroxyellipticine has been demonstrated to induce apoptosis in various cancer cell lines.[12][13] The apoptotic signaling cascade involves multiple pathways, with the p53 tumor suppressor protein and the Mitogen-Activated Protein Kinase (MAPK) pathway playing significant roles.

p53 Signaling Pathway: 9-Hydroxyellipticine has been shown to inhibit the phosphorylation of mutant p53 protein.[12][13] This can lead to the accumulation of dephosphorylated mutant p53, which may restore some of its wild-type functions, including the transactivation of pro-apoptotic genes like Bax.[13] Ellipticine treatment has also been associated with the upregulation of p53 and the Fas/APO-1 receptor, initiating the extrinsic apoptotic pathway.[10]

MAPK Signaling Pathway: The MAPK pathway, a key regulator of cellular responses to stress, is also implicated in 9-hydroxyellipticine-induced apoptosis. Stress-activated JNK and p38 MAPKs are known to mediate pro-apoptotic processes.[7] Activation of these kinases can lead to the phosphorylation of various downstream targets that promote apoptosis. While the direct link between 9-hydroxyellipticine and specific MAPK pathway components requires further elucidation, the induction of cellular stress by DNA damage is a known activator of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of topoisomerase II inhibitors like 9-hydroxyellipticine.

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of Topo II by its ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).

-

Materials:

-

Purified human Topo IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO or water)

-

5x Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose, TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, combine:

-

2 µL of 10x Topo II reaction buffer

-

2 µL of 10 mM ATP

-

200 ng of kDNA

-

Variable concentrations of this compound or vehicle control (DMSO).

-

Nuclease-free water to bring the volume to 18 µL.

-

-

Initiate the reaction by adding 2 µL of diluted Topo II enzyme (a pre-determined amount sufficient to cause complete decatenation in the absence of inhibitor).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

dot graph G { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the Topoisomerase II Decatenation Assay."

In Vitro DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Topo II-DNA cleavage complex.

-

Materials:

-

Purified human Topo IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II reaction buffer

-

This compound stock solution

-

SDS solution (e.g., 10%)

-

Proteinase K solution (e.g., 20 mg/mL)

-

5x Loading dye

-

Agarose, TAE or TBE buffer

-

Ethidium bromide

-

-

Procedure:

-

Set up reaction mixtures as described in the decatenation assay, but replace kDNA with supercoiled plasmid DNA and omit ATP (cleavage can occur in the absence of ATP).

-

Add Topo II enzyme and incubate at 37°C for 15-30 minutes.

-

Add 1% SDS and 0.5 mg/mL proteinase K to each reaction to denature the enzyme and digest the protein. Incubate at 37°C for 30 minutes.

-

Add 5x loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells by trypsinization, wash with PBS, and count.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14][15]

-

Conclusion

This compound is a potent topoisomerase II poison that exerts its anticancer activity through a well-defined mechanism of action. By intercalating into DNA and stabilizing the Topo II-DNA cleavage complex, it induces the formation of persistent DNA double-strand breaks. This genomic damage triggers downstream cellular responses, including cell cycle arrest and apoptosis, which are mediated by key signaling pathways such as the p53 and MAPK pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of 9-hydroxyellipticine and other novel topoisomerase II inhibitors. A thorough understanding of these molecular mechanisms is paramount for the rational design and development of more effective and targeted cancer chemotherapeutics.

References

- 1. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gain‐of‐function p53 activates multiple signaling pathways to induce oncogenicity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamics of drug-DNA interactions: a comparative temperature jump study of ellipticinium and 9-hydroxy ellipticinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase II can unlink replicating DNA by precatenane removal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of caspase-9 through phosphorylation at Thr 125 by ERK MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Process of DNA Intercalation by 9-Hydroxyellipticine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent with a multifaceted mechanism of action. A primary mode of its cytotoxic activity involves the direct interaction with DNA through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This guide provides a comprehensive technical overview of the DNA intercalation process by this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated molecular and cellular pathways.

Introduction

Ellipticine and its derivatives have long been a subject of interest in cancer research due to their significant antitumor properties. 9-Hydroxyellipticine, in particular, has demonstrated enhanced activity, which is attributed in part to its high affinity for DNA.[1][2] The intercalation of 9-hydroxyellipticine into the DNA helix induces structural distortions, including unwinding and lengthening of the DNA strand, which subsequently interferes with critical cellular processes such as DNA replication and transcription.[3][4] Beyond simple intercalation, the biological effects of 9-hydroxyellipticine are complex, involving the inhibition of topoisomerase II, modulation of p53 protein phosphorylation, and inhibition of telomerase activity.[5][6][7][8][9] Understanding the molecular intricacies of its interaction with DNA is paramount for the rational design of novel and more effective anticancer drugs.

Mechanism of DNA Intercalation

Spectroscopic and molecular dynamics studies have revealed that this compound exhibits two primary modes of binding to DNA: a classical intercalation mode and a major groove stacking mode.[3][10] The prevalence of each binding mode is influenced by factors such as the drug-to-DNA ratio and the specific DNA sequence.[3][10]

-

Intercalation: At low drug concentrations, the planar ellipticine ring system inserts itself between adjacent base pairs of the DNA double helix. Molecular dynamics simulations suggest that in this intercalated state, the hydroxyl group of 9-hydroxyellipticine is positioned in the minor groove, forming hydrogen bonds with surrounding water molecules, while the pyridine ring extends into the major groove.[3][10] This insertion causes a localized unwinding of the DNA helix.

-

Major Groove Stacking: As the concentration of 9-hydroxyellipticine increases, a second binding mode becomes more prominent, characterized by the formation of drug oligomers that stack in the major groove of the DNA.[3][10] This mode is more favorable with GC-rich DNA sequences.[10]

The following diagram illustrates the dual binding modes of 9-hydroxyellipticine with DNA.

Quantitative Data on DNA Binding

The interaction of this compound with DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize the binding and thermodynamic parameters for the interaction with calf thymus DNA.

Table 1: Binding Parameters for 9-Hydroxyellipticine and Calf Thymus DNA

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 2.0 x 106 M-1 | Spectrophotometry | Aggarwal et al., 1983 |

| Number of Binding Sites (n) | 0.20 per nucleotide | Spectrophotometry | Aggarwal et al., 1983 |

Table 2: Thermodynamic Parameters for the Interaction of 9-Hydroxyellipticine with Calf Thymus DNA

| Parameter | Value | Method | Reference |

| Enthalpy (ΔH°) | -6.5 kcal/mol | Calorimetry | Aggarwal et al., 1983 |

| Entropy (ΔS°) | +6.0 cal/mol·K | Calorimetry | Aggarwal et al., 1983 |

| Gibbs Free Energy (ΔG°) | -8.3 kcal/mol | Calorimetry | Aggarwal et al., 1983 |

Experimental Protocols

The study of DNA intercalation by this compound employs a suite of biophysical techniques. Below are detailed protocols for key experiments.

UV-Visible Spectrophotometry

This technique is used to monitor the changes in the absorption spectrum of 9-hydroxyellipticine upon binding to DNA, which can be used to determine the binding constant and stoichiometry.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Calf Thymus DNA stock solution (e.g., 10 mg/mL in buffer)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a working solution of this compound (e.g., 20 µM) in the binding buffer.

-

Determine the concentration of the DNA stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.

-

Perform a titration by adding increasing aliquots of the DNA stock solution to a fixed concentration of the 9-hydroxyellipticine solution in the cuvette.

-

After each addition of DNA, gently mix the solution and allow it to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum from 200 to 500 nm.

-

Correct the spectra for the absorbance of DNA itself by subtracting a corresponding blank spectrum containing only DNA at the same concentration.

-

Analyze the changes in absorbance at the wavelength of maximum absorbance (λmax) of the drug to determine the binding constant (Kb) and the number of binding sites (n) using a Scatchard plot or by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of 9-hydroxyellipticine is often quenched or enhanced upon intercalation, providing a means to quantify the binding affinity.

Materials:

-

This compound stock solution

-

Calf Thymus DNA stock solution

-

Binding buffer

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 µM) in the binding buffer.

-

Set the excitation wavelength of the fluorometer to the λmax of absorption for 9-hydroxyellipticine and record the emission spectrum.

-

Titrate the drug solution with increasing concentrations of DNA.

-

After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.

-

Monitor the change in fluorescence intensity at the emission maximum.

-

The binding constant can be determined by analyzing the fluorescence quenching or enhancement data using the Stern-Volmer equation or by fitting to a binding isotherm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the CD spectrum of DNA.

Materials:

-

This compound stock solution

-

Calf Thymus DNA stock solution

-

Binding buffer

-

CD-grade quartz cuvette

-

Circular dichroism spectropolarimeter

Procedure:

-

Prepare a solution of DNA (e.g., 100 µM) in the binding buffer.

-

Record the CD spectrum of the DNA solution from 220 to 320 nm.

-

Add increasing amounts of the this compound stock solution to the DNA solution.

-

After each addition, mix and equilibrate for 5 minutes before recording the CD spectrum.

-

Observe the changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively) and any induced CD signals in the region of drug absorption.

-

These spectral changes provide qualitative information about the binding mode and the extent of conformational changes in the DNA.

The following diagram outlines the general experimental workflow for studying DNA intercalation.

Cellular Signaling Pathways

The anticancer activity of this compound is not solely due to its DNA intercalating ability but also stems from its interference with key cellular signaling pathways.

Topoisomerase II Inhibition

9-Hydroxyellipticine is a known inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the covalent complex between topoisomerase II and DNA (the "cleavable complex"), 9-hydroxyellipticine leads to the accumulation of DNA strand breaks, which can trigger apoptosis.

Modulation of p53

9-Hydroxyellipticine has been shown to inhibit the phosphorylation of the p53 tumor suppressor protein.[8] This can lead to the accumulation of dephosphorylated, active p53, which can in turn induce cell cycle arrest and apoptosis.[8]

Telomerase Inhibition

Telomerase is an enzyme that maintains telomere length and is crucial for the immortalization of cancer cells. 9-Hydroxyellipticine has been found to inhibit telomerase activity, which can lead to telomere shortening and eventual cell senescence or apoptosis.[9]

The following diagram illustrates the interconnected signaling pathways affected by 9-hydroxyellipticine.

Conclusion

This compound is a promising anticancer agent that exerts its cytotoxic effects through a combination of DNA intercalation and interference with critical cellular pathways. Its ability to bind to DNA with high affinity and disrupt its structure, coupled with its inhibitory effects on topoisomerase II and telomerase, and its modulation of the p53 pathway, make it a molecule of significant interest in drug development. The experimental protocols and data presented in this guide provide a framework for the continued investigation of 9-hydroxyellipticine and the development of next-generation ellipticine-based cancer therapeutics.

References

- 1. Circular Dichroism for the Analysis of Protein–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]

- 6. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Alkaloid Ellipticine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the parent compound ellipticine, a naturally occurring alkaloid with significant interest in the field of oncology. This document details its primary natural sources, geographical distribution, and comprehensive methodologies for its isolation and purification.

Natural Sources and Geographical Distribution

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a potent anti-cancer agent first isolated in 1959.[1] It is primarily found in woody plant species belonging to the Apocynaceae family. The principal genera known to produce ellipticine and its derivatives are Ochrosia, Rauvolfia, and Aspidosperma.[2]

Primary Natural Sources:

-

Ochrosia elliptica : This small tropical evergreen tree, native to Australia and New Caledonia, is the original and most well-documented source of ellipticine, from which the compound derives its name.[2][3] Ellipticine and its derivatives have been isolated from the leaves, bark, and roots of this plant.[1][4]

-

Rauvolfia sandwicensis : This species, endemic to the Hawaiian Islands, is another notable source of ellipticine.[2]

-

Aspidosperma species : Various species within this genus, found in South America, are also known to contain ellipticine. For instance, Aspidosperma williansii has been cited as a source of this alkaloid.[5]

The geographical distribution of these plant sources is predominantly in tropical and subtropical regions, including Australia, Southeast Asia, Oceania, and South America.[3][4]

Quantitative Data on Ellipticine and Derivative Yields

The concentration of ellipticine and its derivatives can vary significantly depending on the plant species, the specific organ, and geographical location. The following table summarizes available quantitative data from the literature.

| Plant Species | Plant Part | Compound | Yield/Concentration | Reference(s) |

| Ochrosia elliptica | Roots | 9-Methoxyellipticine | 28 mg / 100 g (0.028%) | [1] |

| Aspidosperma subincanum | Bark | Ellipticine & derivatives | 0.063% | [2] |

Note: Data on the specific yield of the parent compound ellipticine from different parts of Ochrosia elliptica is not consistently reported in a comparative manner in the available literature.

Experimental Protocols for Isolation and Purification

The isolation of ellipticine from its natural sources generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following is a detailed methodology based on established protocols for ellipticine and its derivatives.

Extraction of Crude Alkaloids

-

Plant Material Preparation : Air-dry the plant material (e.g., powdered roots, leaves, or bark) to a constant weight.

-

Defatting : Macerate the powdered plant material with a non-polar solvent, such as n-hexane, for approximately 48 hours at room temperature. This step removes lipids and other non-polar compounds. Filter and discard the solvent.

-

Alkalinization : Moisten the defatted plant material with a 25% aqueous ammonia solution and let it stand for 2 hours. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction : Extract the alkalinized powder with a chlorinated solvent, such as dichloromethane (CH₂Cl₂), using a percolator or Soxhlet apparatus. Repeat the extraction multiple times (e.g., 4x) to ensure complete recovery of the alkaloids.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloidal fraction.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification : Dissolve the crude alkaloidal fraction in a dilute acid solution (e.g., 2% sulfuric acid). This converts the basic alkaloids into their salt form, which are soluble in the aqueous phase.

-

Washing : Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or acidic impurities, which will remain in the organic phase. Discard the organic phase.

-

Basification : Make the acidic aqueous solution alkaline (pH ~9) by the dropwise addition of a base, such as 25% aqueous ammonia. This will precipitate the alkaloids in their free base form.

-

Final Extraction : Extract the basified aqueous solution multiple times with dichloromethane. The free alkaloid bases will partition into the organic layer.

-

Drying and Concentration : Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield a purified total alkaloidal fraction.

Chromatographic Purification of Ellipticine

-

Column Preparation : Pack a flash chromatography column with silica gel HP as the stationary phase.

-

Sample Loading : Dissolve the purified total alkaloidal fraction in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column using a dry load method.

-

Elution Gradient : Elute the column with a gradient of increasing polarity. A typical mobile phase system starts with 100% dichloromethane, followed by a gradual increase in the proportion of methanol (e.g., 5%, 10%, 15% methanol in dichloromethane), and finally flushing with 100% methanol.

-

Fraction Collection and Analysis : Collect the eluting fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing ellipticine.

-

Final Purification : Combine the pure fractions and evaporate the solvent to obtain crystalline ellipticine. The purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Ellipticine Isolation

The following diagram illustrates the key steps in the isolation and purification of ellipticine from its natural source.

Signaling Pathway of Ellipticine-Induced Apoptosis

Ellipticine exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells. A key mechanism involves the activation of the p53 tumor suppressor protein, which orchestrates a cascade of events leading to cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

References

Spectroscopic Profile of 9-Hydroxyellipticine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyellipticine hydrochloride is a potent antineoplastic agent belonging to the pyridocarbazole family of alkaloids. Its mechanism of action is primarily attributed to its role as a topoisomerase II inhibitor and an intercalating agent, leading to the stabilization of the topoisomerase II-DNA cleavable complex and subsequent cell death.[1][2] More recent studies have also identified it as a selective inhibitor of RNA polymerase I transcription.[3][4] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new analytical methods for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including detailed methodologies and a visualization of its primary mechanism of action.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, monohydrochloride | [5] |

| Molecular Formula | C₁₇H₁₄N₂O · HCl | [6][7] |

| Molecular Weight | 298.8 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in DMSO (warmed) and Methanol | [5] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides key information for its molecular weight confirmation.

| Ion | m/z |

| [M+H]⁺ | 263.2 |

Note: The observed mass corresponds to the free base (9-Hydroxyellipticine).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the carbazole and pyridine ring systems, as well as signals for the two methyl groups and the hydroxyl and amine protons. The aromatic protons would likely appear in the downfield region (δ 7.0-9.0 ppm), while the methyl protons would be in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, with the aromatic and heterocyclic carbons resonating at lower field (δ 100-160 ppm) and the methyl carbons at higher field.

UV-Visible Spectroscopy

UV-Visible spectroscopy is useful for quantitative analysis and for studying the interaction of this compound with biological macromolecules like DNA. The complex aromatic structure of the molecule results in characteristic absorption bands in the UV and visible regions. Specific absorption maxima (λmax) are dependent on the solvent and pH.

Fluorescence Spectroscopy

This compound is a fluorescent molecule. Fluorescence spectroscopy can be employed to study its binding to DNA and other cellular targets with high sensitivity. The excitation and emission wavelengths are crucial parameters for such studies.

Experimental Protocols

Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured in positive ion mode to observe the protonated molecule [M+H]⁺.

NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and for quantitative analysis.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a buffer solution). Serial dilutions are then made to obtain concentrations within the linear range of the spectrophotometer.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm. The solvent is used as a blank. The wavelength of maximum absorbance (λmax) is determined.

Fluorescence Spectroscopy

Objective: To determine the fluorescence properties of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used.

-

Data Acquisition: The excitation spectrum is first recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. Then, the emission spectrum is recorded by exciting the sample at the determined excitation maximum and scanning the emission wavelengths.

Mechanism of Action Visualization

Inhibition of Topoisomerase II

This compound exerts its cytotoxic effects in part by targeting DNA topoisomerase II. The drug intercalates into the DNA and stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately apoptosis.

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of this compound involves sample preparation followed by analysis using various spectroscopic techniques to obtain data for structural confirmation and quantification.

Caption: General workflow for spectroscopic analysis of 9-Hydroxyellipticine HCl.

References

- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

9-Hydroxyellipticine Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 9-Hydroxyellipticine hydrochloride, a potent anti-tumor agent, for researchers, scientists, and professionals in drug development. This document outlines its core molecular properties, mechanisms of action, and detailed experimental protocols.

Core Molecular Data

This compound is a derivative of the plant alkaloid ellipticine.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄N₂O • HCl | [1][2][3] |

| Molecular Weight | 298.77 g/mol | [3][4][5] |

| CAS Number | 52238-35-4 | [1][2][4] |

| Synonyms | 9-OH-Ellipticine, NSC 210717 | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in DMSO (warmed) and Methanol | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting fundamental cellular processes related to DNA replication and integrity. Its key mechanisms of action include:

-

DNA Intercalation: The planar aromatic structure of 9-Hydroxyellipticine allows it to insert itself between the base pairs of DNA.[5] This intercalation distorts the DNA helix, interfering with the processes of replication and transcription.[5]

-

Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.

-

Modulation of p53 Phosphorylation: Studies have shown that this compound can inhibit the phosphorylation of the tumor suppressor protein p53 in a concentration-dependent manner.[2][4] This modulation of p53 activity is thought to contribute to its anticancer effects, potentially by inducing apoptosis.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

DNA Intercalation Assay

This assay is designed to determine the ability of this compound to unwind supercoiled plasmid DNA, a hallmark of intercalating agents.

Principle: DNA intercalators increase the length of the DNA molecule and unwind the double helix. This change in topology can be visualized by agarose gel electrophoresis, as the intercalator-bound plasmid will migrate differently from the supercoiled or relaxed forms.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EDTA, 30 µg/mL BSA)

-

Loading Dye

-

Agarose Gel (1%) with Ethidium Bromide

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add Topoisomerase I to the reaction mixture to relax the plasmid DNA.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading dye to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers.

-

Visualize the DNA bands under UV light. An increase in negatively supercoiled DNA with increasing concentrations of the compound indicates intercalation.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay assesses the inhibitory effect of this compound on the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can separate interlocked DNA circles (catenanes), typically from kinetoplast DNA (kDNA). Inhibitors of this enzyme will prevent the release of minicircles from the kDNA network.

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 100 µg/mL albumin)

-

Loading Dye

-

Agarose Gel (1%) with Ethidium Bromide

Procedure:

-

Set up reaction tubes on ice.

-

Add assay buffer, kDNA, and varying concentrations of this compound to each tube.

-

Add human topoisomerase II to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 10% SDS).

-

Add loading dye and load the samples onto an agarose gel.

-

Perform electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of released minicircles and an increase in the amount of kDNA remaining in the well.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of a cancer cell line.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can measure the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. Changes in the percentage of cells in each phase of the cell cycle indicate the compound's effect.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. topogen.com [topogen.com]

The Core Biological Interactions of 9-Hydroxyellipticine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent anti-cancer agent that has garnered significant interest within the research and drug development community. Its cytotoxic effects are primarily attributed to its interactions with fundamental cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core biological interactions of this compound, with a focus on its mechanisms of action, cellular targets, and the signaling pathways it modulates. The information is presented to be a valuable resource for professionals engaged in oncology research and the development of novel therapeutics.

Primary Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily targeting DNA and essential nuclear enzymes.

DNA Intercalation

One of the principal mechanisms of action of 9-Hydroxyellipticine is its ability to intercalate into the DNA double helix. This process involves the insertion of its planar aromatic ring system between the base pairs of the DNA. This interaction leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately inhibiting cell proliferation.

Inhibition of Topoisomerase II

This compound is a well-documented inhibitor of DNA topoisomerase II. This enzyme plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. By stabilizing the covalent intermediate of the topoisomerase II-DNA complex, known as the "cleavable complex," 9-Hydroxyellipticine prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers a DNA damage response and can ultimately lead to apoptotic cell death.

Cellular Targets and Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa S-3 | Cervical Cancer | 1.6 | [1] |

| 293T | Kidney | 1.2 | [1] |

| SW480 | Colon Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM | [2] |

| Lewis Lung Carcinoma | Lung Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM | [2] |

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical aspect of its anti-tumor activity and is mediated through the activation of specific signaling pathways.

The Intrinsic Apoptosis Pathway

Evidence suggests that this compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, such as the DNA damage caused by topoisomerase II inhibition. Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Cytochrome c Release: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome.

-

Caspase Activation: The apoptosome activates the initiator caspase, Caspase-9, which in turn activates the executioner caspase, Caspase-3. Activated Caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

A critical regulatory step in the intrinsic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. 9-Hydroxyellipticine has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state.

Role of p53

The tumor suppressor protein p53 plays a significant role in mediating the cellular response to DNA damage. Following treatment with 9-Hydroxyellipticine, p53 can be activated, leading to either cell cycle arrest, allowing for DNA repair, or the induction of apoptosis if the damage is too severe. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax. Furthermore, 9-Hydroxyellipticine has been observed to cause selective inhibition of p53 protein phosphorylation, which may contribute to its cytotoxic activity[2].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[3][4][5][6]

Topoisomerase II Inhibition (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is the unlinking of catenated DNA networks.

Principle: Topoisomerase II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual minicircles. Inhibitors of the enzyme prevent this process. The different DNA forms (catenated network vs. decatenated circles) can be separated by agarose gel electrophoresis.

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl2, ATP, and DTT), kDNA substrate, and purified human topoisomerase II enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate as lower molecular weight bands.

-

Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the formation of decatenated minicircles with increasing concentrations of this compound.[7][8][9][10][11]

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected, for example, by fluorescence microscopy or flow cytometry.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with a TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP) in a humidified chamber at 37°C.

-

Detection (for BrdUTP): If using BrdUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide to visualize all cells.

-

Microscopy and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs. The percentage of apoptotic cells can be quantified.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes modulated by this compound provide a clearer understanding of its mechanism of action.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Experimental workflow for the Topoisomerase II decatenation assay.

Caption: The intrinsic apoptosis pathway induced by 9-Hydroxyellipticine HCl.[2][17][18][19][20][21][22][23][]

Conclusion

This compound is a promising anti-cancer agent with a well-defined, multi-modal mechanism of action. Its ability to intercalate into DNA and inhibit topoisomerase II leads to significant DNA damage, which in turn activates the intrinsic pathway of apoptosis, often in a p53-dependent manner. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this and similar compounds. A thorough understanding of these fundamental biological interactions is crucial for the rational design of novel cancer therapies and for optimizing the clinical application of existing agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. phcogrev.com [phcogrev.com]

- 10. researchgate.net [researchgate.net]

- 11. topogen.com [topogen.com]

- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TUNEL Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

The Role of 9-Hydroxyellipticine Hydrochloride in Inhibiting p53 Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which 9-Hydroxyellipticine hydrochloride (9-HE), an antitumor alkaloid, inhibits the phosphorylation of the p53 tumor suppressor protein. This document details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.

Executive Summary

This compound is a potent inhibitor of p53 protein phosphorylation, a key post-translational modification that regulates p53's stability and activity. The primary mechanism of action involves the direct inhibition of protein kinases, notably Cyclin-Dependent Kinase 2 (CDK2). By preventing the phosphorylation of p53, particularly in cancer cells harboring mutant p53, 9-HE can lead to an accumulation of dephosphorylated p53. This, in turn, can partially restore wild-type p53 functions, including the induction of cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action: Inhibition of p53 Phosphorylation

The tumor suppressor protein p53 is a critical regulator of cellular stress responses. Its activity is tightly controlled by post-translational modifications, with phosphorylation playing a pivotal role. In many cancer cells, p53 is mutated, leading to a loss of its tumor-suppressive functions.